3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC10247536
Molecular Formula: C24H24O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24O4 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 3-benzyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
| Standard InChI | InChI=1S/C24H24O4/c1-15-18-12-13-21(27-22-11-7-6-10-20(22)25)16(2)23(18)28-24(26)19(15)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,22H,6-7,10-11,14H2,1-2H3 |
| Standard InChI Key | ICEISICUERNBOJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4 |
Introduction
3-Benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the coumarin class. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a unique combination of functional groups, which may contribute to its potential pharmacological effects.
Synthesis Methods
The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves multiple steps:
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Formation of the Coumarin Core: This step often requires the condensation of appropriate precursors under specific conditions.
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Introduction of the Benzyl and Dimethyl Groups: These groups are typically added through alkylation reactions.
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Attachment of the 2-Oxocyclohexyl Ether Moiety: This involves an etherification reaction, often requiring a catalyst and suitable solvent.
Industrial production may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and scalability.
Biological Activity
While specific biological activities of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one are not extensively documented, coumarins generally exhibit a range of pharmacological effects. These include enzyme inhibition and receptor binding, which can modulate various biochemical pathways.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Benzyl-4,8-Dimethyl-7-[(2-Oxocyclohexyl)oxy]-2H-Chromen-2-One | C24H24O4 | 376.452 g/mol | 2-Oxocyclohexyl ether moiety |
| 3-Benzyl-4,8-Dimethyl-2-Oxo-2H-Chromen-7-yl N-(tert-Butoxycarbonyl)glycinate | C25H27NO6 | 437.5 g/mol | N-(tert-Butoxycarbonyl)glycinate moiety |
| 3-Benzyl-4,8-Dimethyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One | C25H20O4 | 384.42 g/mol | 2-Oxo-2-phenylethoxy group |
These compounds differ primarily in their functional groups, which influence their biological activities and chemical properties.
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